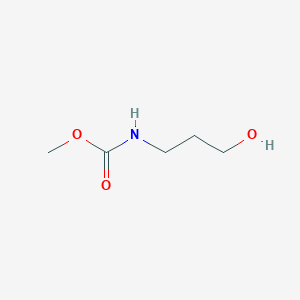
methyl N-(3-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester with the molecular formula C5H11NO3 and a molecular weight of 133.1 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with methyl chloroformate under mild conditions . Another method includes the reaction of 3-aminopropanol with dimethyl carbonate in the presence of a catalyst . These reactions typically occur at room temperature and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . The final product is then purified through filtration and distillation processes to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl carbamate: Another carbamate ester used in similar applications.
tert-Butyl N-(3-hydroxypropyl)carbamate: A related compound with a tert-butyl group instead of a methyl group.
Uniqueness
Methyl N-(3-hydroxypropyl)carbamate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional functionalization, making it versatile for various synthetic applications.
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI-Schlüssel |
BNFYNWDBSWYDRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


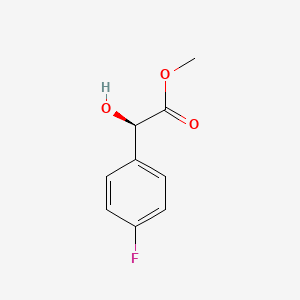
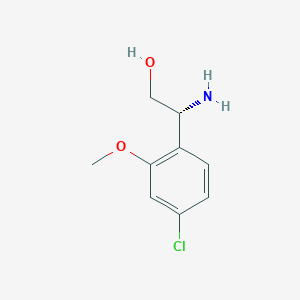
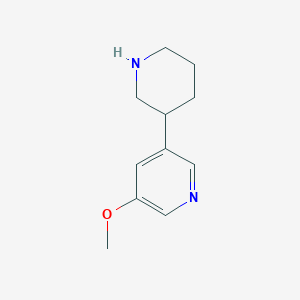
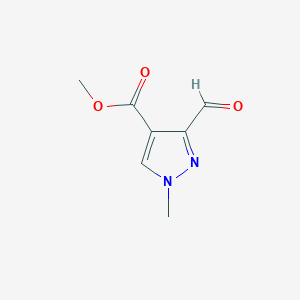
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
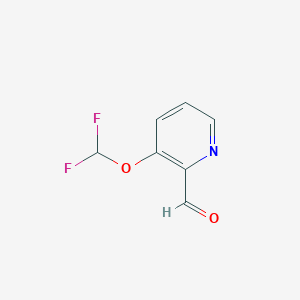
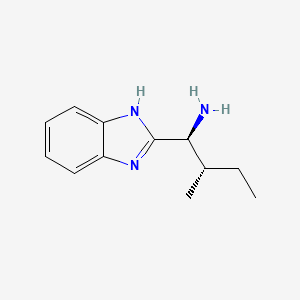
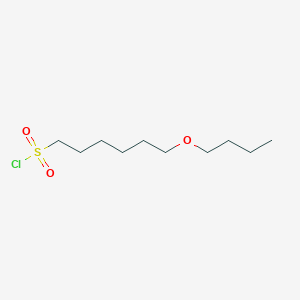

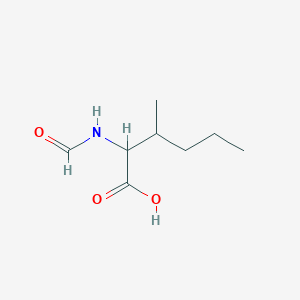
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

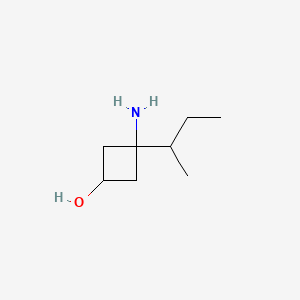
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
